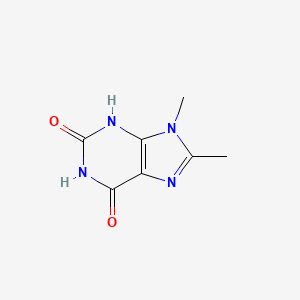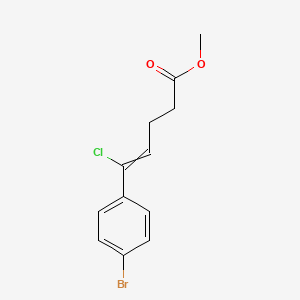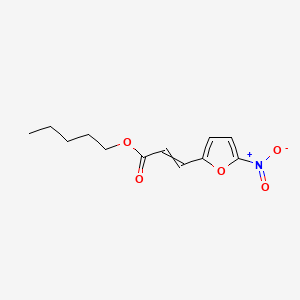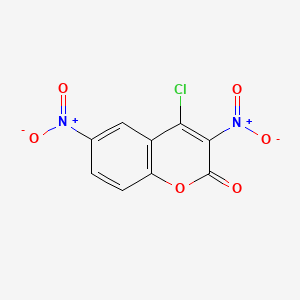
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves the methylation of uric acid. One common method is the reaction of uric acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under reflux conditions and results in the formation of 1,3-Dimethyluric acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
科学的研究の応用
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: It is studied for its effects on various biological systems, particularly its role as a stimulant.
Medicine: It has potential therapeutic applications due to its stimulant properties and is being investigated for its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. This mechanism is similar to that of other methylxanthines like caffeine .
類似化合物との比較
8,9-Dimethyl-3,9-dihydro-1H-purine-2,6-dione is similar to other methylxanthines such as:
Caffeine: Found in coffee and tea, known for its strong stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
特性
CAS番号 |
91746-29-1 |
|---|---|
分子式 |
C7H8N4O2 |
分子量 |
180.16 g/mol |
IUPAC名 |
8,9-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-8-4-5(11(3)2)9-7(13)10-6(4)12/h1-2H3,(H2,9,10,12,13) |
InChIキー |
IUDNBXUYNBXGNT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)



![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)

